MBDB-d3 (hydrochloride)
Description
Properties
Molecular Formula |
C12H14D3NO2 · HCl |
|---|---|
Molecular Weight |
246.8 |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11;/h4-5,7,10,13H,3,6,8H2,1-2H3;1H/i2D3; |
InChI Key |
LFXXIXAVEJVYGY-MUTAZJQDSA-N |
SMILES |
CCC(NC([2H])([2H])[2H])CC1=CC(OCO2)=C2C=C1.Cl |
Synonyms |
N-Methyl-1,3-Benzodioxolylbutanamine-d3 |
Origin of Product |
United States |
Scientific Research Applications
Forensic Toxicology
MBDB-d3 serves as an internal standard for the quantification of MBDB and its metabolites in biological samples. Its use enhances the accuracy of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Studies have demonstrated that using deuterated standards improves the precision and reliability of quantitative analyses in forensic toxicology .
Pharmacological Studies
As an analog of MDMA, MBDB-d3 is studied for its pharmacological effects, particularly its role as an entactogen. Research indicates that compounds like MBDB inhibit monoamine uptake, which is crucial for understanding their psychoactive properties. This has implications for both therapeutic applications and the study of substance abuse .
Environmental Monitoring
Recent studies have explored the presence of psychoactive substances, including MBDB and its derivatives, in wastewater samples. The quantification of these substances helps in assessing their prevalence in the environment and understanding their impact on public health. The use of isotopically labeled standards like MBDB-d3 aids in improving detection methods for these compounds in complex matrices .
Case Study 1: Quantitative Analysis in Forensic Samples
A study conducted on the simultaneous quantification of new psychoactive substances utilized MBDB-d3 as an internal standard. The method showed high linearity (R² ranging from 0.991 to 0.998) and acceptable precision (RSD < 20%) across various analytes, indicating the effectiveness of MBDB-d3 in forensic applications .
Case Study 2: Environmental Presence Monitoring
Research analyzing wastewater samples revealed significant concentrations of psychoactive substances, including MBDB derivatives. The study employed LC-MS with deuterated internal standards to ensure accurate quantification, demonstrating the utility of MBDB-d3 in environmental toxicology .
Chemical Reactions Analysis
Metabolic Transformations
MBDB-d3 undergoes hepatic biotransformation through three primary pathways mediated by cytochrome P450 enzymes :
| Reaction Type | Site of Modification | Major Metabolites | Enzymatic System |
|---|---|---|---|
| Oxidation | Benzene ring (C-5 position) | 5-Hydroxy-MBDB-d3 | CYP2D6, CYP3A4 isoforms |
| Side chain (β-carbon) | β-Keto-MBDB-d3 | ||
| N-Demethylation | Methylamine group | Nor-MBDB-d3 (primary amine) | CYP2B6 |
| Conjugation | Hydroxylated metabolites | MBDB-d3-glucuronide/sulfate adducts | UGTs, SULTs |
Deuterium substitution at the methylamine group reduces first-pass metabolism rates by ~20% compared to non-deuterated MBDB, as shown in in vitro microsomal studies. This kinetic isotope effect alters the metabolite ratio in human hepatocyte models (5-hydroxy:β-keto = 1.8:1 vs 2.4:1 in MBDB).
Chemical Stability Profile
Controlled degradation studies reveal specific reactivity patterns:
| Condition | Timeframe | Degradation Products | Mechanism |
|---|---|---|---|
| Acidic hydrolysis | 1M HCl, 70°C | 3,4-Methylenedioxybutyrophenone | Amine protonation → SN1 |
| (pH < 3) | (24h) | (83% yield) | cleavage |
| Alkaline hydrolysis | 1M NaOH, 25°C | Ring-opened catechol derivatives | Nucleophilic aromatic |
| (pH > 10) | (72h) | (≤12% yield) | substitution |
| Thermal decomposition | 150°C, N₂ | N-methylbenzodioxolylbutanimine | Retro-Mannich reaction |
| (2h) | (41% yield) |
The deuterium labeling confers enhanced thermal stability, with a 15°C increase in decomposition onset temperature compared to MBDB (TGA data).
Synthetic and Catalytic Reactions
The synthesis employs deuteration techniques validated through NMR reaction monitoring :
Key Synthetic Steps
-
Deuteromethylamination
-
Precursor: 3,4-Methylenedioxybutyrophenone
-
Reagents: CD₃NH₂·HCl, NaBH₃CN in CD₃OD
-
Yield: 68% (HPLC purity >98.5%)
-
-
Salt Formation
-
Conditions: HCl gas in anhydrous Et₂O
-
Crystallization: IPA/EtOAC (3:1)
-
[α]D²⁵ = +12.5° (c 1.0, H₂O)
-
Catalytic oxidation studies using Mn(III)-pyridylmethyl complexes demonstrate efficient C-H activation :
| Catalyst System | Substrate | TOF (h⁻¹) | Ketone:Alcohol Ratio |
|---|---|---|---|
| Mn(A)-CF₃SO₃₂ | MBDB-d3 | 970 | 51:49 |
| Mn(B)-CF₃SO₃₂ | MBDB-d3 | 820 | 62:38 |
These metal-mediated oxidations proceed via a non-radical pathway, as evidenced by retained stereochemistry in chiral derivatization experiments . The deuterium kinetic isotope effect (kH/kD = 2.1) confirms hydrogen abstraction as the rate-limiting step in benzylic oxidation.
Comparison with Similar Compounds
Supplier and Availability Notes
- MBDB-d3 (hydrochloride) is exclusively distributed by Cayman Chemical (via Bertin Technologies in France) under stringent regulatory compliance .
- d,l-MBDB-D5.HCl and MDA-D5.HCl are available from LIPOMED in multiple formats (e.g., 0.1 mg/mL solutions, 10–100 mg powders) for calibration and research .
Q & A
Q. How can interdisciplinary collaboration enhance research on MBDB-d3 (hydrochloride)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
